pep 2-8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pep2-8 是一种小肽,以其作为前蛋白转化酶枯草杆菌蛋白酶/克隆蛋白酶类型 9 (PCSK9) 抑制剂的作用而闻名。PCSK9 是一种调节肝细胞表面低密度脂蛋白受体 (LDLR) 降解的蛋白质,进而影响血液中低密度脂蛋白胆固醇 (LDL-C) 的水平。高水平的 LDL-C 是心血管疾病的主要危险因素。 Pep2-8 已被确定为 PCSK9/LDLR 相互作用的有效抑制剂,使其成为旨在降低 LDL-C 水平的治疗应用的有希望的候选药物 .

准备方法

合成路线和反应条件

Pep2-8 是使用固相肽合成 (SPPS) 合成的,这是一种通常用于生产肽的方法。合成包括将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上。氨基酸通过临时保护基团进行保护,以防止不必要的副反应。 然后将肽从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化 .

工业生产方法

虽然 Pep2-8 的特定工业生产方法没有得到广泛记录,但总体方法将涉及扩大 SPPS 工艺。这将包括优化反应条件,例如温度、溶剂和试剂浓度,以最大限度地提高产量和纯度。 使用自动化肽合成仪可以促进大规模生产 .

化学反应分析

反应类型

Pep2-8 主要进行结合相互作用,而不是传统的化学反应,如氧化或还原。 它的主要功能是与 PCSK9 结合并抑制其与 LDLR 的相互作用 .

常用试剂和条件

Pep2-8 的合成涉及试剂,例如受保护的氨基酸、偶联剂(例如,N,N'-二异丙基碳二亚胺)和脱保护剂(例如,三氟乙酸)。 条件通常包括偶联反应的室温和脱保护步骤的略微升高的温度 .

主要产物

科学研究应用

Efficacy in Research Studies

Numerous studies have evaluated the efficacy of Pep 2-8 in various experimental settings:

- Restoration of LDL Uptake : In vitro assays showed that this compound restored LDL uptake to about 90% of control activity in HepG2 cells treated with PCSK9 .

- Binding Affinity : The peptide exhibits an IC50 value of 0.4 μM for inhibiting the binding between PCSK9 and the EGF(A) domain, indicating strong competitive inhibition capabilities .

- Structural Insights : Structural studies using techniques such as nuclear magnetic resonance (NMR) and crystallography have elucidated how this compound mimics structural elements of the EGF(A) domain, engaging in similar hydrogen bonding patterns .

Table: Summary of Key Findings on this compound

| Study Reference | Key Findings | Methodology |

|---|---|---|

| Zhang et al., 2014 | Identified this compound as a potent PCSK9 inhibitor; demonstrated its ability to restore LDL receptor levels | Phage display screening |

| Alleyne et al., 2021 | Developed analogs with improved binding affinities; characterized through NMR and molecular dynamics simulations | Solid-phase peptide synthesis |

| Bourbiaux et al., 2021 | Evaluated structural modifications to enhance efficacy; identified stapled analogs with significantly higher affinities | Biochemical assays and structural analysis |

Therapeutic Potential

While this compound itself may not be directly applicable as a therapeutic agent due to its low binding affinity compared to optimized analogs, it serves as a valuable template for developing more effective PCSK9 inhibitors. The exploration of modified peptides has led to candidates with significantly improved affinities (up to 1000-fold greater than this compound), making them promising candidates for clinical development .

作用机制

Pep2-8 通过与 PCSK9 结合并抑制其与 LDLR 的相互作用来发挥其作用。这种结合阻止了 PCSK9 促进 LDLR 的降解,从而使更多的 LDLR 回收至细胞表面。结果,肝细胞可以从血液中去除更多的 LDL-C,从而导致 LDL-C 水平降低。 Pep2-8 与 PCSK9 的结合模拟了 LDLR 的表皮生长因子样重复 A (EGF-A) 结构域与 PCSK9 的相互作用,有效地与 LDLR 竞争与 PCSK9 的结合 .

相似化合物的比较

与其他 PCSK9 抑制剂相比,Pep2-8 的尺寸小,抑制机制明确。类似的化合物包括:

单克隆抗体: 这些是更大的分子,它们也抑制 PCSK9,但价格更贵,对患者来说也不方便。

生物活性

Pep 2-8 is a synthetic peptide that has garnered attention for its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a critical regulator of low-density lipoprotein (LDL) receptor activity. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and potential therapeutic implications.

PCSK9 is known to bind to LDL receptors on hepatocytes, leading to their degradation and decreased clearance of LDL cholesterol from the bloodstream. This compound functions by binding to PCSK9, thereby preventing it from interacting with LDL receptors. This interaction restores the function of LDL receptors, enhancing the uptake of LDL particles.

- Binding Affinity : this compound exhibits a binding affinity (KD) of approximately 0.7 μM for PCSK9 and inhibits the binding of PCSK9 to LDL receptors with an IC50 of 0.8 μM .

- Structural Characteristics : The peptide adopts a strand-turn-helix conformation, closely mimicking the EGF(A) domain of the LDL receptor. This structural similarity facilitates competitive inhibition against PCSK9 .

In Vitro Studies

In vitro studies using HepG2 cells (a human liver cancer cell line) demonstrated that this compound significantly restores LDL uptake in cells treated with PCSK9. Specifically, at a concentration of 50 μM, this compound restored LDL uptake to approximately 90% of control activity .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the efficacy and specificity of this compound:

| Parameter | Value |

|---|---|

| Binding Affinity (KD) | 0.7 μM |

| Inhibition Constant (IC50) | 0.8 μM (LDL receptor) |

| 0.4 μM (EGF(A) domain) | |

| Restoration of LDL Uptake | ~90% at 50 μM |

These findings suggest that this compound not only inhibits PCSK9 effectively but also has the potential to restore normal physiological functions related to lipid metabolism.

Modifications and Enhancements

Recent studies have explored modifications to enhance the stability and efficacy of this compound. Techniques such as stapled peptide technology have been employed to improve its pharmacokinetic properties by stabilizing its helical structure .

Analog Development

Research has focused on synthesizing analogs of this compound with modifications aimed at increasing potency and stability:

- Stapling Techniques : Incorporating all-hydrocarbon or lactam staples has shown promise in maintaining the peptide's conformation in biological environments, potentially increasing its therapeutic viability .

- Charge Induction : Adding charged amino acids at specific positions has been investigated to enhance binding affinity and reduce enzymatic degradation .

Clinical Implications

While this compound itself may not be directly applicable as a therapeutic agent due to stability concerns, its study underscores the feasibility of developing peptide-based inhibitors targeting functionally relevant sites on PCSK9. The implications for managing hyperlipidemia and cardiovascular diseases are significant, given the established role of PCSK9 in cholesterol metabolism.

属性

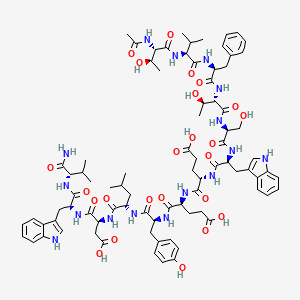

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H110N16O24/c1-40(2)31-57(74(114)94-62(36-66(109)110)77(117)92-61(79(119)97-67(41(3)4)71(84)111)35-49-38-86-54-22-16-14-20-52(49)54)90-75(115)58(33-47-23-25-50(104)26-24-47)91-73(113)56(28-30-65(107)108)88-72(112)55(27-29-64(105)106)89-76(116)60(34-48-37-85-53-21-15-13-19-51(48)53)93-80(120)63(39-100)96-82(122)70(44(8)102)99-78(118)59(32-46-17-11-10-12-18-46)95-81(121)68(42(5)6)98-83(123)69(43(7)101)87-45(9)103/h10-26,37-38,40-44,55-63,67-70,85-86,100-102,104H,27-36,39H2,1-9H3,(H2,84,111)(H,87,103)(H,88,112)(H,89,116)(H,90,115)(H,91,113)(H,92,117)(H,93,120)(H,94,114)(H,95,121)(H,96,122)(H,97,119)(H,98,123)(H,99,118)(H,105,106)(H,107,108)(H,109,110)/t43-,44-,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPZALWAWWEEDP-NXXUBLNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H110N16O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1715.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。